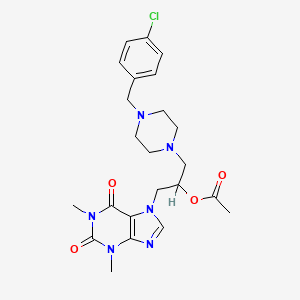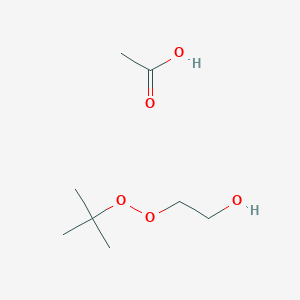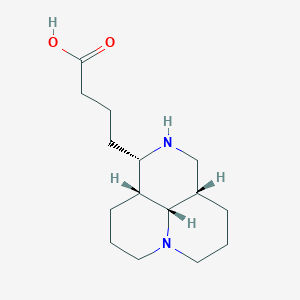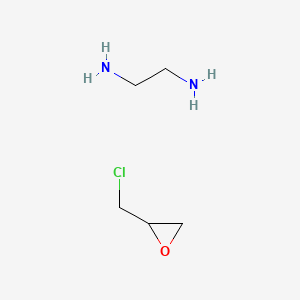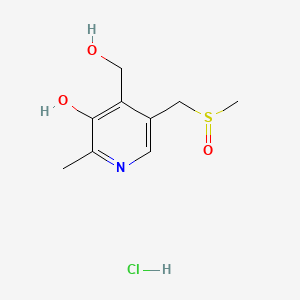
3-Desoxy-3-methylsulfinylpyridoxol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Desoxy-3-methylsulfinylpyridoxol hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is structurally related to pyridoxine (vitamin B6) and has been modified to include a methylsulfinyl group, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Desoxy-3-methylsulfinylpyridoxol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridoxine, which is commercially available.
Methylation: The hydroxyl group at the 3-position of pyridoxine is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Sulfoxidation: The methyl group is then oxidized to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Desoxy-3-methylsulfinylpyridoxol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The methylsulfinyl group can be reduced back to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups on the pyridoxol ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 3-Desoxy-3-methylsulfonylpyridoxol.
Reduction: 3-Desoxy-3-methylpyridoxol.
Substitution: Various alkylated or acylated derivatives of 3-Desoxy-3-methylsulfinylpyridoxol.
Wissenschaftliche Forschungsanwendungen
3-Desoxy-3-methylsulfinylpyridoxol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to pyridoxine.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Desoxy-3-methylsulfinylpyridoxol hydrochloride involves its interaction with biological molecules, particularly enzymes. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access. The methylsulfinyl group may enhance binding affinity and specificity for certain enzymes, leading to altered enzyme activity and downstream effects on metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridoxine (Vitamin B6): The parent compound, essential for various metabolic processes.
3-Desoxy-3-methylpyridoxol: Lacks the sulfinyl group, making it less reactive.
3-Desoxy-3-methylsulfonylpyridoxol: Contains a sulfone group, which may have different chemical and biological properties.
Uniqueness
3-Desoxy-3-methylsulfinylpyridoxol hydrochloride is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This modification can enhance its utility in various research applications compared to its analogs.
Eigenschaften
CAS-Nummer |
23793-35-3 |
|---|---|
Molekularformel |
C9H14ClNO3S |
Molekulargewicht |
251.73 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-2-methyl-5-(methylsulfinylmethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-6-9(12)8(4-11)7(3-10-6)5-14(2)13;/h3,11-12H,4-5H2,1-2H3;1H |
InChI-Schlüssel |
AKLNYMWNEGPVFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)CS(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


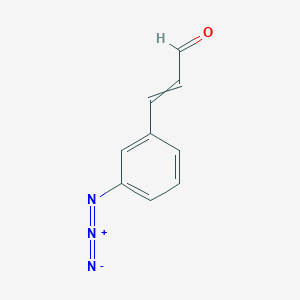
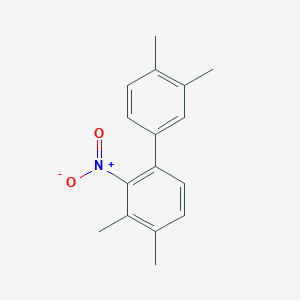

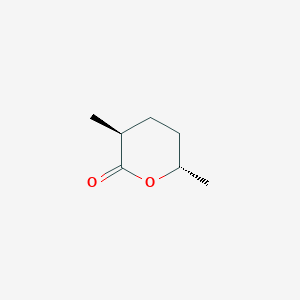
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
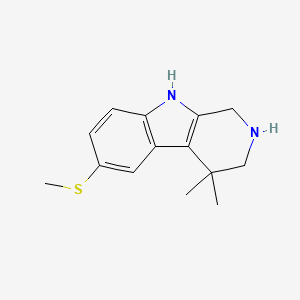
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
